REACTION_CXSMILES
|
[CH2:1]([O:10][C:11]1[CH:12]=[N:13][C:14]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27]C)=[CH:19][CH:18]=2)=[N:15][CH:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].C(OC1C=NC(C2C=CC(CCCCCCCCCCCC)=CC=2)=NC=1)CCCCCCCC.C(OC1C=NC(C2C=CC(CCCCCCCCCCC)=CC=2)=NC=1)CCCCCCCC>>[CH2:1]([O:10][C:11]1[CH:12]=[N:13][C:14]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:19][CH:18]=2)=[N:15][CH:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:1.2|
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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C(CCCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCC
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Name
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5-nonyloxy-2-(4-undecylphenyl)pyrimidine 5-nonyloxy-2-(4-dodecylphenyl)pyrimidine
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(CCCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCCCCCCC.C(CCCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
|
C(CCCCCCCC)OC=1C=NC(=NC1)C1=CC=C(C=C1)CCCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |